molecular formula C24H18INOS B4327024 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Cat. No. B4327024
M. Wt: 495.4 g/mol
InChI Key: HOXJMDABIKJQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a benzoxazine ring and a thienyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, the fluorescent properties of this compound may be due to its ability to bind to metal ions, leading to changes in its electronic structure and emission properties.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine in laboratory experiments is its potential as a fluorescent probe for detecting metal ions. Additionally, this compound has shown promising results in inhibiting the growth of cancer cells. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine. One direction is to further investigate its mechanism of action and potential as a cancer therapeutic. Additionally, more research is needed to determine the optimal conditions for using this compound as a fluorescent probe for detecting metal ions in biological systems. Finally, future research could focus on developing derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, 2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Future research could focus on further investigating its mechanism of action and potential as a cancer therapeutic, as well as developing derivatives with improved properties and reduced toxicity.

Scientific Research Applications

2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2-(5-iodothiophen-2-yl)-4,4-diphenyl-1,2-dihydro-3,1-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18INOS/c25-22-16-15-21(28-22)23-26-20-14-8-7-13-19(20)24(27-23,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXJMDABIKJQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CC=C(S4)I)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-iodothiophen-2-yl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 2
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 3
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 4
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 5
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine
Reactant of Route 6
2-(5-iodo-2-thienyl)-4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazine

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